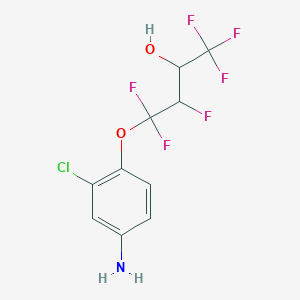
(1,2,3,4,5-13C5)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,4,5-13C5)pentane-2,4-dione, also known as acetylacetone, is a labeled isotopologue of pentane-2,4-dione where all five carbon atoms are carbon-13 isotopes. This compound is a diketone, meaning it contains two ketone groups. It is widely used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-13C5)pentane-2,4-dione typically involves the isotopic labeling of the precursor compounds. One common method is the reaction of labeled acetic acid with labeled acetone under acidic or basic conditions to form the diketone. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification such as distillation and recrystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,3,4,5-13C5)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acetic acid, while reduction can produce various alcohols .
Applications De Recherche Scientifique
(1,2,3,4,5-13C5)pentane-2,4-dione is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in metabolic studies to trace carbon pathways in biological systems.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
Industry: It is used in the production of polymers, resins, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1,2,3,4,5-13C5)pentane-2,4-dione involves keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms. This tautomerism is catalyzed by acids or bases and plays a crucial role in its reactivity. The enol form is stabilized by intramolecular hydrogen bonding, which increases its reactivity in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-2,4-dione: The non-labeled version of the compound.
Hexane-2,4-dione: A similar diketone with an additional carbon atom.
Butane-2,4-dione: A shorter-chain diketone.
Uniqueness
(1,2,3,4,5-13C5)pentane-2,4-dione is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and in understanding reaction mechanisms. The presence of carbon-13 isotopes allows for detailed NMR studies and other spectroscopic analyses, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
105.079 g/mol |
Nom IUPAC |
(1,2,3,4,5-13C5)pentane-2,4-dione |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
YRKCREAYFQTBPV-CVMUNTFWSA-N |
SMILES isomérique |
[13CH3][13C](=O)[13CH2][13C](=O)[13CH3] |
SMILES canonique |
CC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


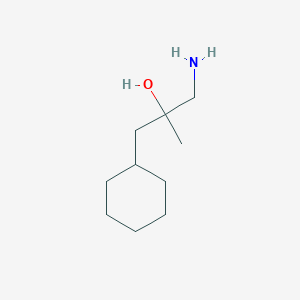
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)
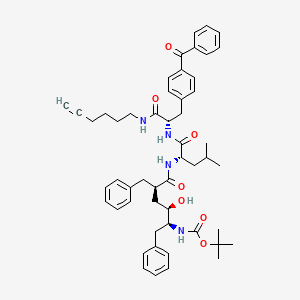

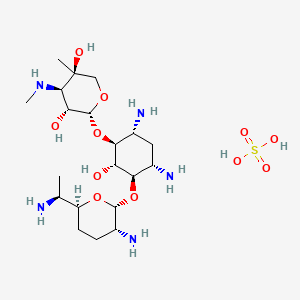
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
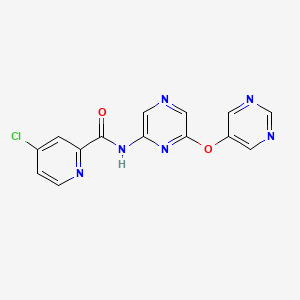
![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
![2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438395.png)
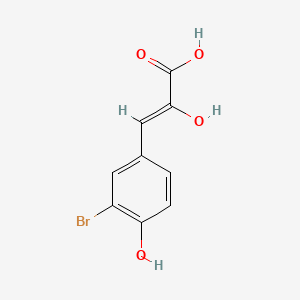
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)

